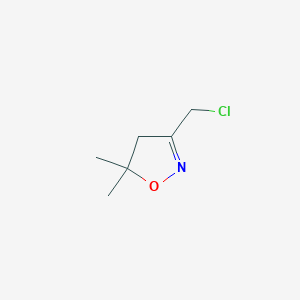![molecular formula C21H19N5O2S B2400911 2-((3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetato de bencilo CAS No. 896678-23-2](/img/structure/B2400911.png)
2-((3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
Los 1,2,3-triazoles, la estructura central de este compuesto, se ha encontrado que tienen amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .
Síntesis Orgánica
Los 1,2,3-triazoles también se utilizan en síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Química de Polímeros
En el campo de la química de polímeros, los 1,2,3-triazoles han encontrado amplias aplicaciones . Su fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen útiles en este campo .
Química Supramolecular
Los 1,2,3-triazoles se utilizan en química supramolecular . Su carácter aromático y fuerte momento dipolar los hacen adecuados para esta aplicación .
Bioconjugación
Los 1,2,3-triazoles se utilizan en bioconjugación . Pueden formar interacciones específicas con diferentes receptores diana, lo que los convierte en un farmacóforo preciso con un perfil bioactivo .
Biología Química
En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a su capacidad de manifestar sustituyentes alrededor de un andamio central en representaciones tridimensionales definidas .
Imagenología Fluorescente
Los 1,2,3-triazoles se utilizan en imagenología fluorescente . Su fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen útiles en este campo .
Ciencia de Materiales
En la ciencia de materiales, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y fuerte momento dipolar .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to exhibit antitumor activities . They are also known to inhibit certain enzymes like LSD1 .
Mode of Action
Docking studies of similar compounds suggest that the interaction between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their activity .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit broad biological activities, including anticancer, antituberculosis, antibacterial, and anti-hiv activities .
Result of Action
The compound has been reported to exhibit good antitumor activities, especially against certain types of cancer cells such as MGC-803 and Hela . .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the action of a compound .
Propiedades
IUPAC Name |
benzyl 2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-15-7-9-16(10-8-15)11-26-20-19(24-25-26)21(23-14-22-20)29-13-18(27)28-12-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPTFFOQNVRJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)OCC4=CC=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)





![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)




![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)

